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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-formylphenyl phenylmethyl ester can be achieved through various synthetic routes. One common method involves the reaction of benzyl alcohol with 2-formylphenyl phosphoric acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, 2-formylphenyl phenylmethyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, 2-formylphenyl phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, 2-formylphenyl phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of phosphoric acid, 2-formylphenyl phenylmethyl ester involves its interaction with molecular targets such as proto-oncogene tyrosine-protein kinase Src. The compound binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including modulation of cell growth and differentiation .
Comparison with Similar Compounds
Phosphoric acid, 2-formylphenyl phenylmethyl ester can be compared with other benzoyl derivatives:
Phosphoric acid, phenylmethyl ester: Lacks the formyl group, resulting in different reactivity and applications.
Phosphoric acid, 2-hydroxyphenyl phenylmethyl ester: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and biological activities .
Properties
Molecular Formula |
C14H13O5P |
---|---|
Molecular Weight |
292.22 g/mol |
IUPAC Name |
benzyl (2-formylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C14H13O5P/c15-10-13-8-4-5-9-14(13)19-20(16,17)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,16,17) |
InChI Key |
PWDTUFYQEUEVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC2=CC=CC=C2C=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.